3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde
Overview
Description
3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C8H11NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom This compound is characterized by the presence of three methyl groups at positions 3, 4, and 5 of the pyrrole ring, and an aldehyde group at position 2
Mechanism of Action
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a variety of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Pyrrole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde can be influenced by various environmental factors . For instance, its solubility in organic solvents like ethanol and dimethylformamide can affect its distribution and availability in the body . Furthermore, its stability may be affected by factors such as temperature, pH, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde plays a significant role in biochemical reactions. It is involved in the synthesis of biologically active molecules, including porphyrins and bile pigments . The compound interacts with various enzymes and proteins during these biochemical processes. For instance, it can act as a substrate for enzymes involved in the synthesis of porphyrins, which are essential for the formation of heme and chlorophyll. The nature of these interactions typically involves the formation of covalent bonds between the compound and the active sites of the enzymes, facilitating the synthesis of the desired products.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed that it can cause sustained changes in cellular metabolism and gene expression, leading to alterations in cell function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable biological response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active molecules. For example, the compound can be metabolized by enzymes involved in the synthesis of porphyrins, leading to the production of heme and chlorophyll. These metabolic pathways are essential for maintaining cellular function and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its biological activity, as its accumulation in certain tissues or organelles can enhance or inhibit its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules, thereby modulating its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with commercially available pyrrole.
Protection of the Nitrogen Atom: The nitrogen atom of pyrrole is protected using a suitable protecting group, such as a triisopropylsilyl group.
Formylation: The protected pyrrole undergoes formylation using Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at position 2.
Methylation: The formylated pyrrole is then methylated at positions 3, 4, and 5 using methyl iodide in the presence of a strong base like sodium hydride.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 3,4,5-Trimethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3,4,5-Trimethyl-1H-pyrrole-2-methanol.
Substitution: 3,4,5-Trimethyl-1H-pyrrole-2-bromaldehyde (in the case of bromination).
Scientific Research Applications
3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: Lacks one methyl group compared to 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde.
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde: Lacks one methyl group at position 4.
3,4,5-Trimethyl-1H-pyrrole-2-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
This compound is unique due to the presence of three methyl groups, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these groups can affect the compound’s steric and electronic properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
IUPAC Name |
3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-6(2)8(4-10)9-7(5)3/h4,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZDHGLXYWXXKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949948 | |
Record name | 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27226-50-2 | |
Record name | 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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